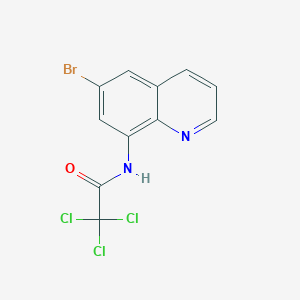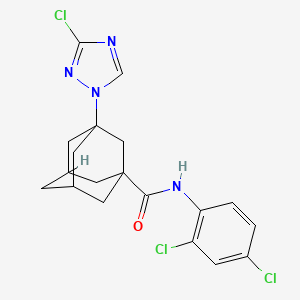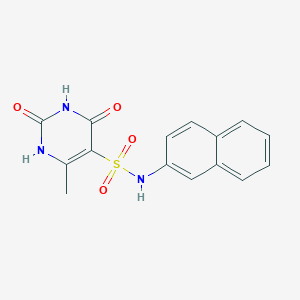
N,N'-ethane-1,2-diylbisabieta-7,13-dien-18-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-ISOPROPYL-N-(2-{[(7-ISOPROPYL-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENYL)CARBONYL]AMINO}ETHYL)-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENECARBOXAMIDE is a complex organic molecule characterized by its multiple isopropyl and dimethyl groups attached to a decahydro-1-phenanthrene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ISOPROPYL-N-(2-{[(7-ISOPROPYL-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENYL)CARBONYL]AMINO}ETHYL)-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENECARBOXAMIDE typically involves multi-step organic synthesis. The key steps include:
Formation of the Decahydro-1-phenanthrene Core: This can be achieved through catalytic hydrogenation of phenanthrene derivatives.
Introduction of Isopropyl and Dimethyl Groups: Alkylation reactions using isopropyl halides and dimethyl sulfate under basic conditions.
Amidation Reaction: Coupling of the decahydro-1-phenanthrene derivative with an aminoethyl group using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for hydrogenation and alkylation steps, as well as advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-ISOPROPYL-N-(2-{[(7-ISOPROPYL-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENYL)CARBONYL]AMINO}ETHYL)-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENECARBOXAMIDE: undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction using lithium aluminum hydride can yield alcohol derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
7-ISOPROPYL-N-(2-{[(7-ISOPROPYL-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENYL)CARBONYL]AMINO}ETHYL)-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENECARBOXAMIDE: has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving the central nervous system.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: Employed in the study of protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 7-ISOPROPYL-N-(2-{[(7-ISOPROPYL-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENYL)CARBONYL]AMINO}ETHYL)-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENECARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
**7-ISOPROPYL-N-(2-{[(7-ISOPROPYL-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10
Properties
Molecular Formula |
C42H64N2O2 |
|---|---|
Molecular Weight |
629.0 g/mol |
IUPAC Name |
N-[2-[(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl)amino]ethyl]-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxamide |
InChI |
InChI=1S/C42H64N2O2/c1-27(2)29-11-15-33-31(25-29)13-17-35-39(33,5)19-9-21-41(35,7)37(45)43-23-24-44-38(46)42(8)22-10-20-40(6)34-16-12-30(28(3)4)26-32(34)14-18-36(40)42/h13-14,25-28,33-36H,9-12,15-24H2,1-8H3,(H,43,45)(H,44,46) |
InChI Key |
HWQYDCKVSGVGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)NCCNC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-(3,5-diiodo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11107812.png)
![N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B11107815.png)
![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B11107819.png)
![(3Z)-3-[(4-butylphenyl)imino]-1-{[cyclohexyl(methyl)amino]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11107820.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide](/img/structure/B11107825.png)

![7,7,8a-trimethyl-3-(propan-2-yl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one](/img/structure/B11107834.png)
![N'~1~-[(2E)-undecan-2-ylidene]-N'~2~-[(2Z)-undecan-2-ylidene]ethanedihydrazide](/img/structure/B11107839.png)
![4-(5-methyl-4-{(1E)-1-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11107853.png)



![2-((E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-6-bromo-4-chlorophenol](/img/structure/B11107867.png)
![N-(4-nitrophenyl)-4-[(2E)-2-(1-phenylethylidene)hydrazinyl]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11107871.png)
